Methyl 2-(4-fluoro-2-nitrophenyl)acetate
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Overview
Description
Methyl 2-(4-fluoro-2-nitrophenyl)acetate: is an organic compound with the molecular formula C9H8FNO4 . It is a pale-yellow to yellow-brown liquid that is used in various chemical syntheses and research applications. The compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to an acetate group.
Mechanism of Action
Target of Action
Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a complex organic compound with the molecular formula C9H8FNO4 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of this compound is currently not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound contains a nitro group, which can undergo various reactions, and a fluorine atom, which can form a non-traditional intramolecular CH∙∙∙F bond .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoro-2-nitrophenyl)acetate typically involves the esterification of 2-(4-fluoro-2-nitrophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in Methyl 2-(4-fluoro-2-nitrophenyl)acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Methyl 2-(4-fluoro-2-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-fluoro-2-nitrophenyl)acetic acid and methanol.
Scientific Research Applications
Methyl 2-(4-fluoro-2-nitrophenyl)acetate is used in a variety of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- Methyl 2-(4-chloro-2-nitrophenyl)acetate
- Methyl 2-(4-bromo-2-nitrophenyl)acetate
- Methyl 2-(4-iodo-2-nitrophenyl)acetate
Comparison: Methyl 2-(4-fluoro-2-nitrophenyl)acetate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group is less reactive in nucleophilic substitution reactions compared to the other halogens, making it more suitable for applications where stability is required.
Properties
IUPAC Name |
methyl 2-(4-fluoro-2-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXJGYUIDQQFSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286273 |
Source
|
Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147124-38-7 |
Source
|
Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147124-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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